The compound (3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride is a hydrochloride salt of a complex organic molecule that features a fused bicyclic structure. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various organic chemistry methods, often involving multi-step processes that incorporate specific stereochemical configurations. The hydrochloride form is commonly used to enhance the solubility and stability of the compound in aqueous solutions.
The compound is classified as an amino alcohol and falls under the category of heterocyclic compounds due to the presence of nitrogen and oxygen within its ring structure. Its specific stereochemistry is critical for its biological activity.
The synthesis of (3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride typically involves several key steps:
The synthesis may employ techniques such as:
The molecular structure of (3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride can be represented as follows:
Key data points include:
The compound can participate in various chemical reactions due to its functional groups:
Understanding these reactions requires knowledge of reaction mechanisms and conditions such as temperature, solvent effects, and catalysts used.
The mechanism of action for (3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride may involve interactions with biological targets such as enzymes or receptors:
Research into its mechanism would typically involve:
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming structural integrity and purity.
The compound has potential applications in:
The stereoselective construction of the hexahydrofuro[3,2-b]furan core demands precise chiral control to achieve the required (3R,3aR,6R,6aR) configuration. Two predominant methodologies have emerged:
Glycolaldehyde Cyclization: A one-step diastereoselective synthesis (up to 98:2 dr) utilizes tin(II) triflate-catalyzed cycloaddition between glycolaldehyde and 2,3-dihydrofuran. Chiral ligands like BINAP or Evans' box ligands induce asymmetry, while a subsequent enzymatic resolution enhances enantiomeric purity to >99% ee. This approach delivers the foundational alcohol precursor for aminofuran derivatives with high efficiency [2].
Monopotassium Isocitrate Route: Biobased synthesis leverages fermentation-derived monopotassium isocitrate as a chiral pool material. After protection and reduction with lithium aluminum hydride, acid-mediated cyclization generates the bicyclic furofuranol scaffold. The stereochemistry of isocitrate dictates the final (3R,3aR,6aR) configuration, achieving 74% yield and 96.8% purity after optimization [7].
Table 1: Diastereoselectivity in Bicyclic Scaffold Synthesis
Method | Catalyst System | Diastereomeric Ratio | Yield (%) |
---|---|---|---|
Glycolaldehyde Cyclization | Sn(OTf)₂/BINAP | 98.2:1.8 | 74 |
Isocitrate Reduction-Cyclization | LiAlH₄/H⁺ (aqueous workup) | >98:2 | 55* |
Overall yield from isocitrate precursor [7].
Key stereochemical outcomes arise from:
Functionalization of the bicyclic alcohol to the target amine requires regioselective amination while preserving stereochemical integrity.
Reductive Amination: The ketone intermediate (from oxidation of the alcohol) undergoes Pd-catalyzed asymmetric reductive amination using ammonium formate and chiral auxiliaries. This method achieves up to 92% ee but requires protecting groups to prevent over-alkylation [7].
Mitsunobu Functionalization: The C6-alcohol is displaced with phthalimide via Mitsunobu reaction (DIAD/PPh₃), followed by hydrazinolysis to liberate the primary amine. Stereoinversion at C6 is minimized by the substrate’s conformational rigidity, preserving the (6R) configuration .
Table 2: Catalytic Amination Performance Comparison
Strategy | Reagent System | Stereoretention (%) | ee (%) |
---|---|---|---|
Reductive Amination | Pd/C, (R)-BINAP, HCO₂NH₄ | >99 | 92 |
Mitsunobu-Phthalimide | DIAD, PPh₃, PhthN⁻ | 98 | N/A* |
Enantiomeric purity maintained from chiral precursor [7] .
Challenges include:
Industrial-scale synthesis integrates stereoselective cyclization, amination, and salt formation into sequential workflows:
Table 3: Yield Optimization in Multi-Step Pathways
Step Sequence | Critical Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Cyclization → Azidation → Reduction | Sn(OTf)₂ catalysis; NaN₃/DMF; PPh₃/H₂O | 65 | 98.7 |
Carbamate Hydrogenolysis → HCl salt | H₂/Pd-C; HCl/MeOH/Et₂O crystallization | 89 | 99.5 |
Salt formation specifics:
The choice between solid-phase and solution-phase synthesis impacts throughput and stereochemical fidelity:
Table 4: Efficiency Parameters Across Methods
Parameter | Solid-Phase | Solution-Phase (Batch) | Solution-Phase (Flow) |
---|---|---|---|
Cycle Time (per 10g) | 72 h | 24 h | 0.7 h |
Overall Yield | 45‒50% | 60‒65% | 78% |
Stereochemical Purity | 99.2% ee | 98.5% ee | 99.1% ee |
Scalability | <100 mg | <5 kg | >100 kg |
Trade-offs inform method selection:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: